molecular formula C26H22ClN3O4 B2826282 (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE CAS No. 380477-15-6

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE

Cat. No.: B2826282
CAS No.: 380477-15-6
M. Wt: 475.93
InChI Key: QZDCCQUWRJNOAB-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a chlorophenylmethoxy group, and a methoxyphenyl group, all connected through a cyanoprop-2-enamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-acetamidophenyl and 2-chlorophenylmethoxy intermediates, which are then subjected to a series of reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and cyanide sources. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoprop-2-enamide derivatives with different substituents on the phenyl rings. Examples include:

  • (E)-N-(4-acetamidophenyl)-3-[3-[(2-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
  • (E)-N-(4-acetamidophenyl)-3-[3-[(2-fluorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide

Uniqueness

The uniqueness of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-17(31)29-21-8-10-22(11-9-21)30-26(32)20(15-28)13-18-7-12-24(33-2)25(14-18)34-16-19-5-3-4-6-23(19)27/h3-14H,16H2,1-2H3,(H,29,31)(H,30,32)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCCQUWRJNOAB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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